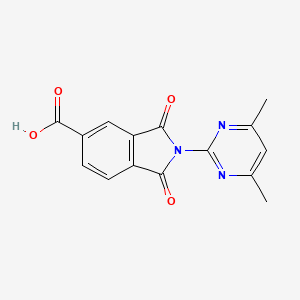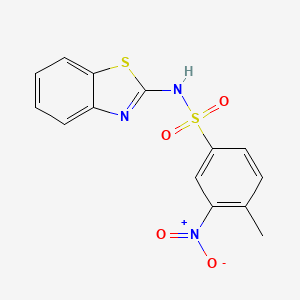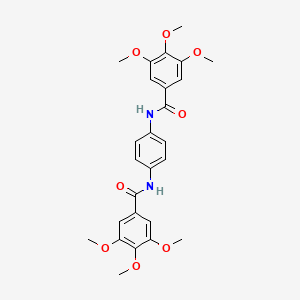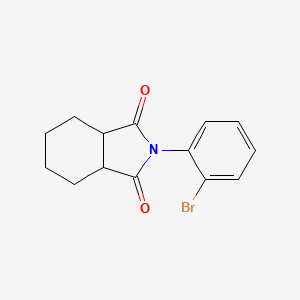
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. The ability of DPI to inhibit NADPH oxidase has led to its use in a variety of experimental settings, where it has been shown to have a range of biochemical and physiological effects.
作用机制
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid works by inhibiting the activity of NADPH oxidase, an enzyme that is responsible for generating ROS in cells. By blocking the activity of NADPH oxidase, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can reduce the levels of ROS in cells, which can have a range of downstream effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In addition, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have potential applications in the treatment of a range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is that it is a potent and specific inhibitor of NADPH oxidase, which allows researchers to study the role of this enzyme in a variety of physiological processes. However, one limitation of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including:
1. Further studies of the biochemical and physiological effects of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including its potential applications in the treatment of a range of diseases.
2. Development of new analogs of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid that have improved potency and specificity for NADPH oxidase inhibition.
3. Studies of the role of NADPH oxidase in a variety of physiological processes, including immune function, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other drugs or therapies for the treatment of various diseases.
5. Development of new methods for synthesizing 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid and other related compounds, which could help to improve the efficiency and scalability of production.
合成方法
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a variety of methods, including reaction of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product can be purified using techniques such as recrystallization or column chromatography.
科学研究应用
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cell signaling pathways. In particular, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to be a useful tool for studying the role of NADPH oxidase in a variety of physiological processes, including immune function and cardiovascular disease.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-7-5-8(2)17-15(16-7)18-12(19)10-4-3-9(14(21)22)6-11(10)13(18)20/h3-6H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKBOXPKGZRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)



![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)